![molecular formula C10H11N3O B15240589 3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B15240589.png)
3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol is an organic compound that belongs to the class of phenylpyrazoles. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, attached to a phenyl group. The presence of an amino group on the pyrazole ring and a hydroxyl group on the phenyl ring makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol typically involves the formation of the pyrazole ring followed by its attachment to the phenyl group. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring. The amino group can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often use advanced catalysts and environmentally friendly procedures, such as heterogeneous catalytic systems and microwave-assisted reactions .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the nitro group can produce amino derivatives .
Scientific Research Applications
3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: This compound has a similar structure but includes a tert-butyl group and a pyrimidine ring.
2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol: This compound features a chlorostyryl group and has shown moderate potency against black mold.
Uniqueness
3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-[(4-aminopyrazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C10H11N3O/c11-9-5-12-13(7-9)6-8-2-1-3-10(14)4-8/h1-5,7,14H,6,11H2 |
InChI Key |
PYIMUWIRNCQVCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
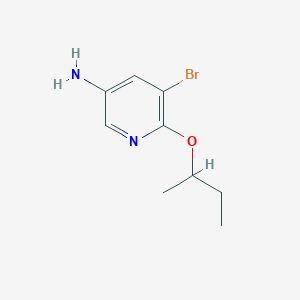
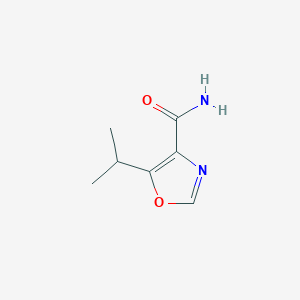


![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)

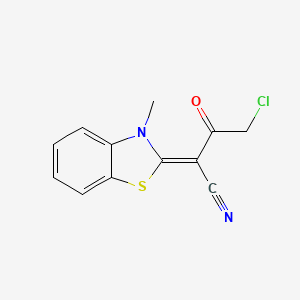
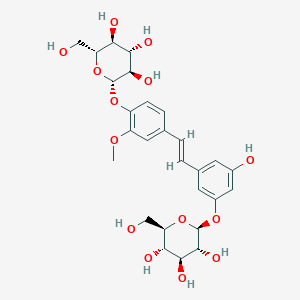
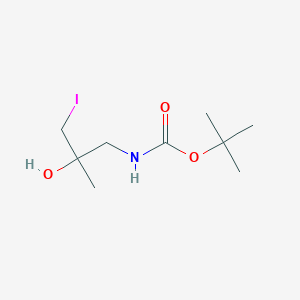
![2-Acetylspiro[4.4]nonan-1-one](/img/structure/B15240562.png)

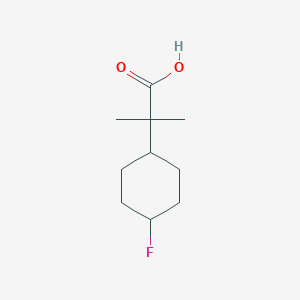
![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid](/img/structure/B15240584.png)
